2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[[6-(furan-3-yl)pyridin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-22(2)10-16-4-3-5-19(21(16)28-22)27-14-20(25)24-12-15-6-7-18(23-11-15)17-8-9-26-13-17/h3-9,11,13H,10,12,14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOGHJHMKCMPJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CN=C(C=C3)C4=COC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide is a complex organic molecule with potential biological activities. Its unique structure, featuring a benzofuran moiety linked to a furan-pyridine derivative through an acetamide group, suggests various pharmacological applications. This article delves into the biological activity of this compound, exploring its mechanism of action, efficacy in different biological assays, and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H23N3O4 |
| Molecular Weight | 341.41 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound may be attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cell proliferation and survival pathways. The presence of the benzofuran and pyridine rings may enhance its ability to penetrate cellular membranes and interact with intracellular targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, analogs of benzofuran derivatives have shown potent inhibition of cancer cell lines such as prostate cancer (PC-3) and leukemia cells at low micromolar concentrations .
-
In Vitro Studies :
- The compound was tested against various cancer cell lines, demonstrating a dose-dependent inhibition of cell proliferation.
- Specific IC50 values were determined for different cell lines, indicating the compound's effectiveness at sub-micromolar concentrations.
- In Vivo Studies :
Other Biological Activities
Aside from anticancer effects, preliminary data suggest potential activities in other areas:
- Antimicrobial Activity : Some derivatives have shown efficacy against certain bacterial strains.
- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways.
Case Studies
-
Study on Prostate Cancer Cells :
- A study evaluated the effects of the compound on PC-3 prostate cancer cells. Results showed over 90% inhibition of cell proliferation at a concentration of 300 nM after 48 hours of treatment .
- The study further explored structure-activity relationships (SAR), identifying critical functional groups necessary for biological activity.
-
Leukemia Cell Line Assessment :
- Another study focused on the compound's effects on K562 leukemia cells. The results indicated significant cytotoxicity and apoptosis induction through activation of caspase pathways.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide exhibit selective cytotoxicity against tumor cells. For instance, derivatives of benzofuran have shown promising results in inhibiting the growth of various cancer cell lines, suggesting that this compound could be developed as an anticancer agent .
Anti-inflammatory Properties
The compound's structural components may confer anti-inflammatory effects. Compounds with similar functional groups have been documented to inhibit inflammatory pathways, potentially making this compound useful in treating inflammatory diseases .
Neuroprotective Effects
Research has explored the neuroprotective potential of benzofuran derivatives. Given the structural similarities, this compound may exhibit protective effects against neurodegenerative diseases by modulating neuroinflammatory responses and oxidative stress .
Antimicrobial Activity
Certain derivatives of benzofuran have demonstrated antimicrobial properties. The presence of the furan and pyridine rings may enhance the compound's ability to interact with microbial targets, suggesting potential applications in developing new antibiotics .
Case Study 1: Anticancer Activity
A study evaluated several benzofuran derivatives for their anticancer properties, focusing on their ability to induce apoptosis in cancer cells. The results indicated that modifications similar to those found in this compound enhanced cytotoxic effects against specific cancer lines compared to standard treatments .
Case Study 2: Anti-inflammatory Mechanisms
In an experimental model of inflammation, compounds with similar structures were administered to assess their impact on cytokine production. Results showed significant reductions in pro-inflammatory cytokines, suggesting that the compound could serve as a basis for developing new anti-inflammatory drugs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares its acetamide backbone with several derivatives, but key differences in substituents dictate its unique properties:
Table 1: Structural Comparison of Acetamide Derivatives
Key Observations :
Physicochemical and Spectroscopic Properties
NMR Profiling :
demonstrates that NMR chemical shifts in regions corresponding to substituents (e.g., positions 29–44 in analogous compounds) are critical for structural elucidation. For the target compound, the pyridinylmethyl-furan group would likely produce distinct shifts in regions analogous to "A" and "B" in ’s Figure 6, enabling precise localization of substituents .
Solubility and Stability :
Pharmacological and Functional Comparisons
Table 2: Functional Comparison with Patent Compounds ()
Key Findings :
- The target’s pyridinyl-furan group may favor interactions with central nervous system (CNS) receptors, whereas benzothiazole derivatives in are more suited for enzyme inhibition .
- Lumping Strategy Relevance () : If grouped with other dihydrobenzofuran-containing acetamides, the target’s reactivity and degradation pathways might be modeled similarly, though its unique substituents would require separate validation .
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-(furan-3-yl)pyridin-3-yl)methyl)acetamide?
Answer:
A multi-step synthesis is typically employed, beginning with substitution reactions under alkaline conditions to introduce functional groups, followed by reduction (e.g., iron powder under acidic conditions) and condensation with activating agents. For example:
- Substitution : React a substituted dihydrobenzofuran derivative with a pyridinylmethylamine precursor under alkaline conditions to form key intermediates .
- Condensation : Use cyanoacetic acid or analogous reagents with condensing agents like DCC (dicyclohexylcarbodiimide) to form the acetamide backbone .
- Purification : Employ column chromatography or recrystallization to isolate the final product .
Basic: How should researchers characterize the crystallographic structure of this compound?
Answer:
Single-crystal X-ray diffraction (XRD) is the gold standard for determining bond angles, dihedral angles, and intermolecular interactions. For instance, XRD analysis of structurally related acetamides reveals a planar benzofuran moiety with a dihedral angle of 85.2° between the pyridine and furan rings, stabilized by intramolecular hydrogen bonding . Complementary techniques like NMR (e.g., , , and 2D COSY) and FT-IR can validate functional groups and hydrogen-bonding patterns .
Advanced: How can conflicting spectroscopic data during structural elucidation be resolved?
Answer:
Contradictions between NMR chemical shifts and mass spectrometry (MS) fragmentation patterns often arise from dynamic molecular interactions or impurities. Mitigation strategies include:
- Cross-validation : Compare data with structurally analogous compounds (e.g., N-(o-tolyl)acetamide derivatives) to identify outliers .
- Dynamic NMR : Use variable-temperature NMR to detect conformational changes affecting peak splitting .
- High-resolution MS (HRMS) : Confirm molecular formulas with <2 ppm mass error to rule out isobaric interferences .
Advanced: What strategies optimize reaction yields in multi-step syntheses involving sensitive functional groups?
Answer:
- Protection/deprotection : Temporarily shield reactive groups (e.g., amines) using tert-butoxycarbonyl (Boc) groups during harsh reactions .
- Catalyst screening : Test palladium or copper catalysts for cross-coupling steps to minimize side reactions .
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) for condensation steps to enhance solubility and reduce byproducts .
- Process control : Implement inline FT-IR or HPLC monitoring to track reaction progress and adjust conditions dynamically .
Methodological: What computational methods predict the compound’s reactivity and binding affinity?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the furan-3-yl group may act as an electron-rich site for electrophilic substitution .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina. The acetamide moiety’s hydrogen-bonding capacity is critical for binding affinity .
- Molecular Dynamics (MD) : Assess conformational stability in aqueous environments to guide solubility studies .
Advanced: How can researchers address discrepancies in biological activity across in vitro and in vivo studies?
Answer:
- Pharmacokinetic profiling : Measure metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo .
- Prodrug design : Modify the acetamide group (e.g., esterification) to enhance bioavailability .
- Species-specific metabolism : Compare metabolite profiles across animal models (e.g., murine vs. primate) to explain activity variations .
Methodological: What analytical techniques are recommended for detecting trace impurities in bulk synthesis?
Answer:
- UPLC-MS/MS : Achieve ppm-level sensitivity for detecting genotoxic impurities (e.g., nitrobenzene derivatives) .
- Headspace GC-MS : Identify volatile byproducts from condensation or reduction steps .
- Elemental analysis : Verify stoichiometric purity, particularly for halogenated intermediates .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Perform reactions in a fume hood to avoid inhalation of fine powders .
- First aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse for 15 minutes with saline .
Advanced: How does the compound’s stereoelectronic profile influence its reactivity?
Answer:
- Conformational analysis : The dihydrobenzofuran’s rigid structure restricts rotation, favoring specific transition states in nucleophilic substitutions .
- Electron-withdrawing effects : The furan-3-yl group’s electron-deficient nature directs electrophilic attacks to the pyridine ring’s meta position .
- Steric hindrance : The 2,2-dimethyl group on dihydrobenzofuran shields the oxygen atom, reducing undesired oxidation .
Methodological: How should researchers design experiments to validate hypothesized reaction mechanisms?
Answer:
- Isotopic labeling : Use -labeled water or -enriched reagents to trace oxygen/carbon pathways .
- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates to identify rate-determining steps .
- In situ spectroscopy : Monitor intermediates via Raman or UV-Vis spectroscopy to confirm mechanistic steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
